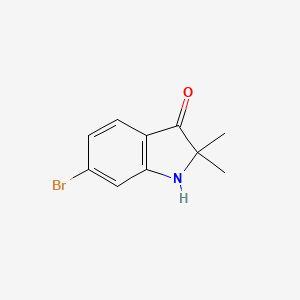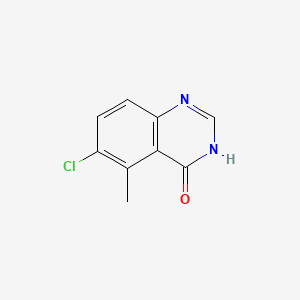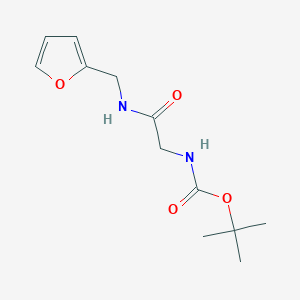![molecular formula C15H18BrN3 B14908929 6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors to form the pyridoindole core.
Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product .
Chemical Reactions Analysis
6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation .
Scientific Research Applications
6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The spiro structure provides a unique three-dimensional arrangement that can interact with various biological pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] can be compared with other similar compounds, such as:
6’-Fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]:
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride: This compound lacks the spiro linkage, making it structurally different and affecting its chemical properties
The uniqueness of 6’-Bromo-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] lies in its spiro structure and the presence of the bromine atom, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18BrN3 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
6-bromospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C15H18BrN3/c16-10-1-2-13-12(9-10)11-3-6-18-15(14(11)19-13)4-7-17-8-5-15/h1-2,9,17-19H,3-8H2 |
InChI Key |
AUZXHXBAVHXNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1C4=C(N3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



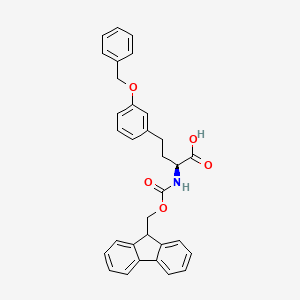
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
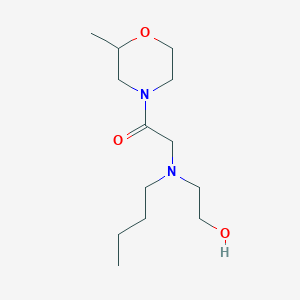


![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
